

# Application of 3-(Methylthio)propionaldehyde in Flavor Chemistry Research

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## Compound of Interest

Compound Name: 3-(Methylthio)propionaldehyde

Cat. No.: B105701

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-(Methylthio)propionaldehyde**, commonly known as methional, is a potent, sulfur-containing organic compound that plays a pivotal role in the flavor and fragrance industry.[1][2][3] Its characteristic powerful and diffusive aroma, reminiscent of cooked potatoes, makes it an indispensable ingredient for creating a wide array of savory flavors.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of methional in flavor chemistry research, offering insights into its formation, analysis, and sensory evaluation.

Methional is a key flavor compound found in a variety of foods, including potato-based snacks, black and green tea, and some cheeses like Cheddar and Camembert.[5][6] It is primarily formed through the Strecker degradation of the amino acid methionine during thermal processing, a key step in the Maillard reaction.[5][7][8] Due to its low odor threshold, even trace amounts of methional can significantly impact the sensory profile of a food product.[8]

## Physicochemical Properties and Flavor Profile

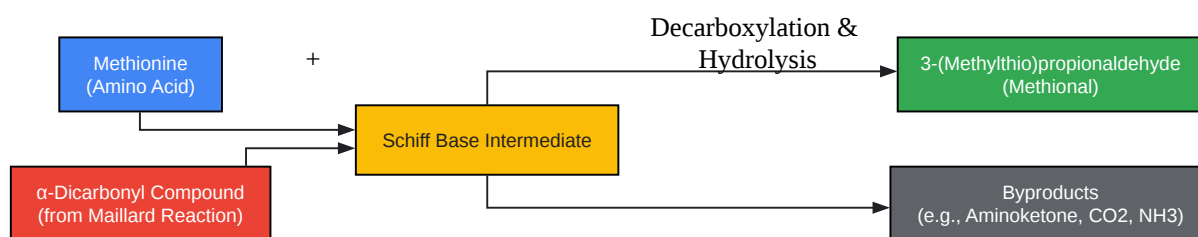
Methional is a colorless to pale yellow liquid with a powerful, cooked potato, savory, and onion-like odor.[1][9] At low concentrations, it imparts a pleasant, warm, meat and soup-like flavor.[1]

Table 1: Physicochemical Properties of **3-(Methylthio)propionaldehyde**

Property	Value	References
Chemical Formula	C4H8OS	[1][5]
Molar Mass	104.17 g·mol <sup>-1</sup>	[1][5][10]
Appearance	Colorless to pale yellow liquid	[1][11]
Odor	Powerful, cooked potato, savory, onion, meat-like	[1]
Boiling Point	165-166 °C	[1][9]
Flash Point	74 °C	[1]
Solubility in Water	16.3% vol at 25 °C, pH 7	[1][12]
Solubility in Solvents	Soluble in alcohol, propylene glycol, and oil	[1][12]

## Formation Pathway: Strecker Degradation of Methionine

The primary pathway for the formation of methional in food is the Strecker degradation of the amino acid methionine in the presence of an  $\alpha$ -dicarbonyl compound, which is an intermediate of the Maillard reaction.[5][7][8]



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Caption: Strecker degradation pathway of methionine to form methional.

## Applications in Flavor Chemistry

Methional is widely used in the flavor industry to impart or enhance savory notes in a variety of food products.[\[1\]](#)[\[3\]](#)

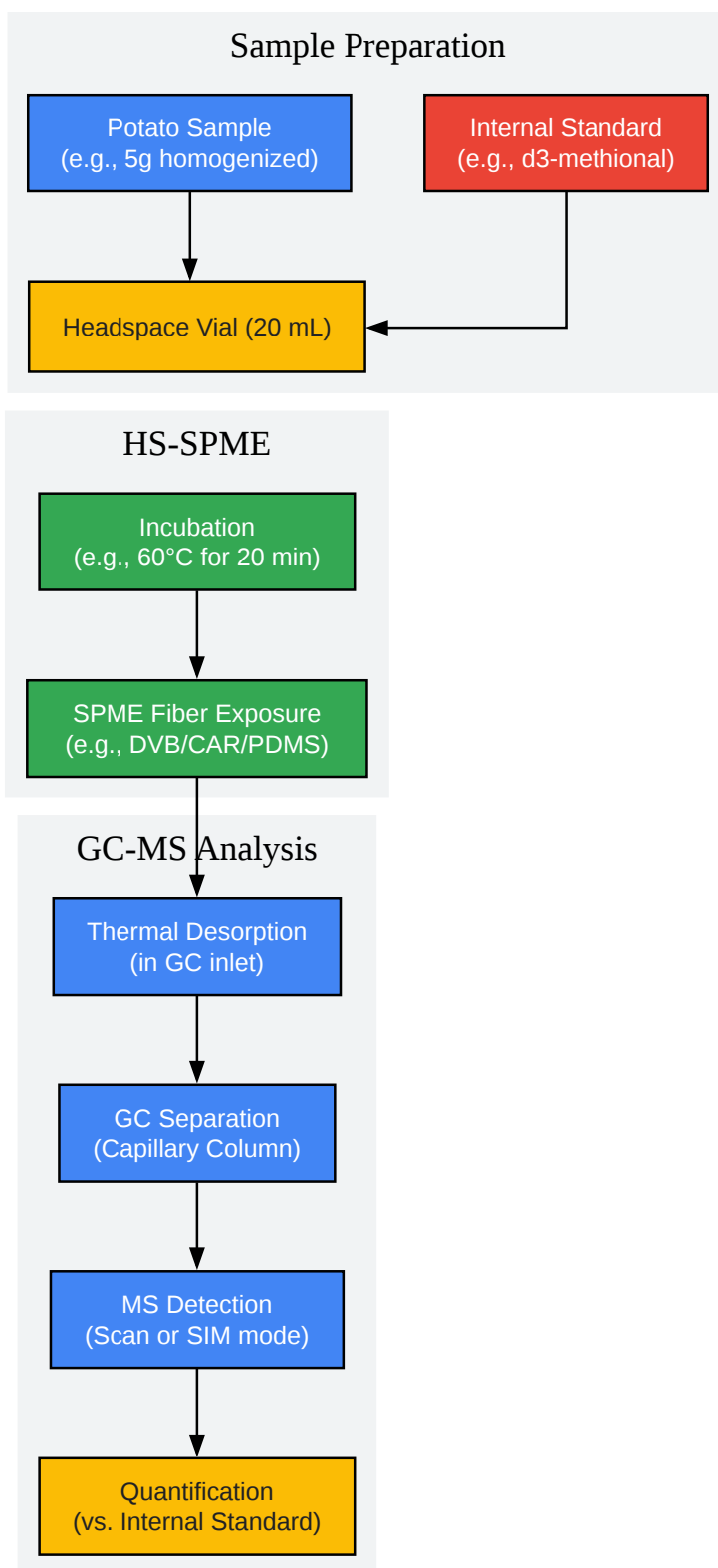
Table 2: Application of **3-(Methylthio)propionaldehyde** in Food Products

Food Category	Typical Starting Dose Rate (ppm)	Flavor Contribution	References
Potato Products	1,000	Authentic boiled or cooked potato flavor	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[13]</a>
Savory & Meat Flavors	400	Cooked, savory, "juicy" character in meats, soups, broths	<a href="#">[1]</a> <a href="#">[13]</a>
Malt and Malted Milk	600	Essential for malt flavor profile	<a href="#">[13]</a>
Tomato	100 - 500	Enhances cooked tomato character	<a href="#">[13]</a>
Cheese (Cheddar, Parmesan)	300	Contributes to cooked and savory notes	<a href="#">[13]</a>
Seafood (e.g., Crab)	80	Enhances cooked seafood character	<a href="#">[13]</a>
Baked Goods	0.5	Subtle, grounding, and savory notes	<a href="#">[3]</a> <a href="#">[9]</a>
Beverages (non-alcoholic)	1.03 - 1.89	Adds complexity to savory beverages	<a href="#">[14]</a>

## Experimental Protocols

### Protocol for Quantification of 3-(Methylthio)propionaldehyde in Potato using HS-SPME-GC-MS

This protocol describes the quantification of methional in a potato matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and an internal standard for accurate quantification.



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Caption: Workflow for HS-SPME-GC-MS analysis of methional.

#### Materials and Reagents:

- Potato sample
- **3-(Methylthio)propionaldehyde** standard
- Deuterated **3-(methylthio)propionaldehyde** (d3-methional) or other suitable internal standard
- Deionized water
- Sodium chloride
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber (e.g., 50/30  $\mu$ m Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

#### Procedure:

- Sample Preparation:
  - Homogenize fresh potato tubers.
  - Weigh 5.0 g of the homogenate into a 20 mL headspace vial.
  - Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.
  - Spike the sample with a known amount of the internal standard (e.g., d3-methional).
  - Immediately seal the vial with a PTFE/silicone septum cap.
- Headspace Solid-Phase Microextraction (HS-SPME):
  - Place the vial in a heating block or autosampler incubator set at 60°C.
  - Allow the sample to equilibrate for 20 minutes with agitation.

- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
  - Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
  - GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Oven Temperature Program:
    - Initial temperature: 40°C, hold for 2 minutes.
    - Ramp 1: Increase to 150°C at a rate of 5°C/minute.
    - Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
  - Mass Spectrometer:
    - Ionization Mode: Electron Impact (EI) at 70 eV.
    - Mass Range: Scan from m/z 35 to 350.
    - For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for methional (e.g., m/z 104, 61, 47) and the internal standard.
- Quantification:
  - Identify the peaks corresponding to methional and the internal standard based on their retention times and mass spectra.
  - Calculate the concentration of methional in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of methional and the internal standard.

## Protocol for Laboratory Demonstration of the Strecker Degradation

This protocol provides a method to demonstrate the formation of methional from methionine in a model system.

### Materials and Reagents:

- DL-Methionine
- Methylglyoxal (40% solution in water) or other  $\alpha$ -dicarbonyl compound
- Phosphate buffer (0.1 M, pH 7.0)
- Reaction vials with screw caps
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate
- GC-MS for analysis

### Procedure:

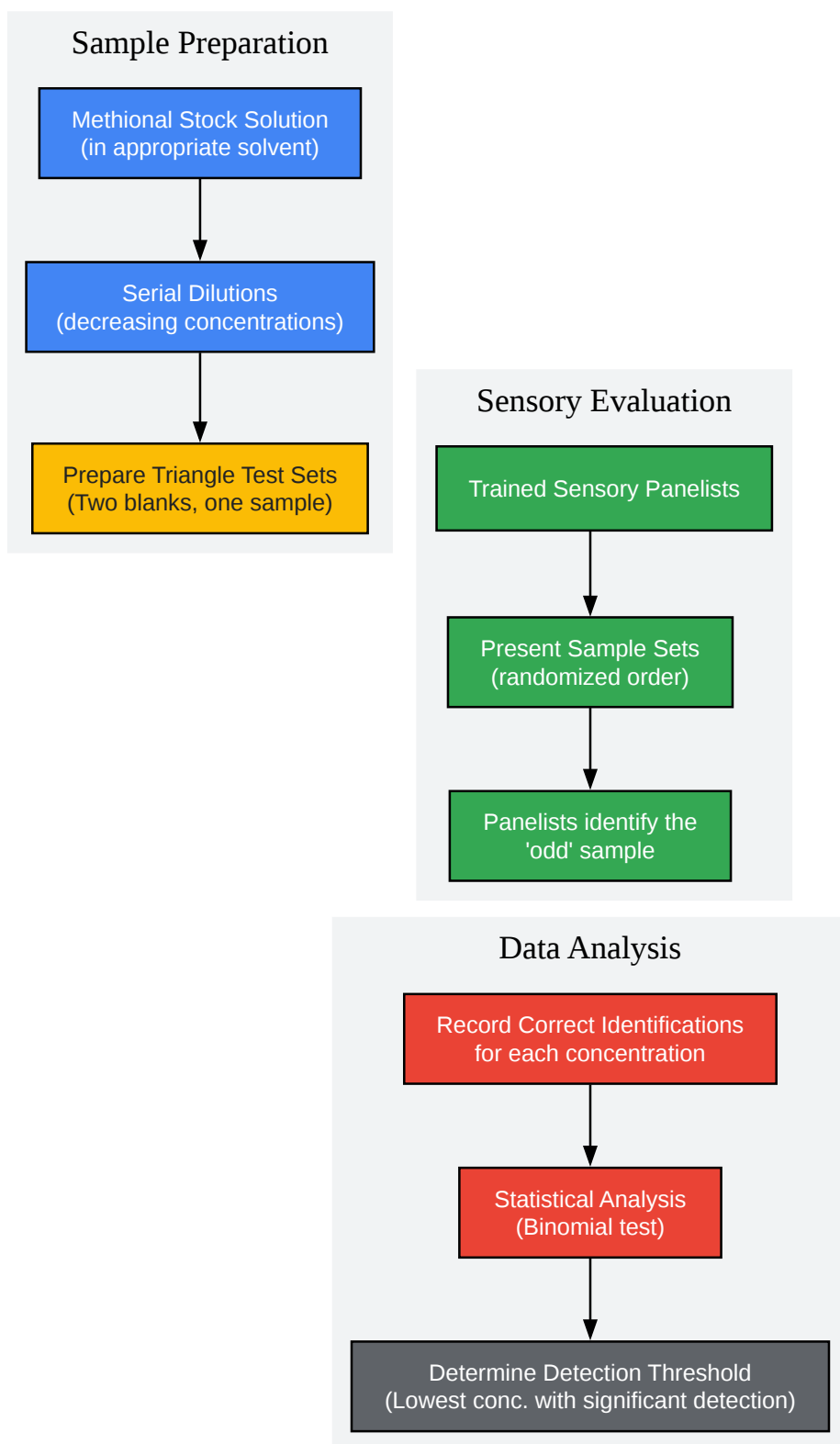
- Reaction Setup:
  - In a sealed reaction vial, dissolve 100 mg of DL-methionine in 10 mL of phosphate buffer (pH 7.0).
  - Add 0.1 mL of methylglyoxal solution.
  - Seal the vial and heat at 100°C for 1 hour in a water bath or heating block.
- Extraction:
  - Cool the reaction mixture to room temperature.
  - Extract the mixture twice with 5 mL of dichloromethane.



- Combine the organic layers and dry over anhydrous sodium sulfate.
- Analysis:
  - Analyze the dichloromethane extract by GC-MS using the parameters outlined in Protocol 5.1.
  - The presence of a peak with the characteristic mass spectrum of methional will confirm its formation.

## Protocol for Sensory Evaluation: Triangle Test for Odor Detection Threshold

This protocol determines the concentration at which the odor of methional is detectable.



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Caption: Workflow for sensory evaluation using a triangle test.

#### Materials:

- A series of aqueous solutions of methional at decreasing concentrations (e.g., 10 ppb, 5 ppb, 1 ppb, 0.5 ppb, 0.1 ppb).
- Deodorized water as a blank.
- Odor-free glass sniffing jars with lids.
- A panel of at least 15-20 trained sensory assessors.

#### Procedure:

- **Sample Preparation:** For each concentration level, prepare a set of three samples for each panelist. Two jars will contain the blank (deodorized water), and one will contain the methional solution at that specific concentration.
- **Presentation:** The three samples in each set are presented to the panelists in a randomized order.
- **Evaluation:** Panelists are instructed to sniff each sample and identify the "odd" sample (the one that smells different from the other two).
- **Data Collection:** Record the number of correct identifications for each concentration level.
- **Analysis:** The number of correct identifications is compared to the number expected by chance (one-third of the total judgments) using a binomial test to determine if a significant number of panelists could detect the methional at each concentration. The odor detection threshold is the lowest concentration at which a statistically significant number of correct identifications is made.

## Conclusion

**3-(Methylthio)propionaldehyde** is a crucial compound in flavor chemistry, responsible for the characteristic savory and potato-like notes in many cooked foods. A thorough understanding of its formation pathways, analytical quantification, and sensory properties is essential for researchers and professionals in the food and flavor industry. The provided protocols offer a foundational framework for the investigation and application of this potent flavor molecule.

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